5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(tert-butyl)thiophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)phenyl sulfide
- 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- Phenylpyrazole derivatives
Uniqueness
5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl group and the pyrazole ring distinguishes it from other similar compounds, providing unique steric and electronic properties that can be exploited in various applications.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-21(2,3)16-10-12-17(13-11-16)25-20-18(14-24)19(22-23(20)4)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVHGPWIPFSMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.